Aminoborane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

14720-35-5 |

|---|---|

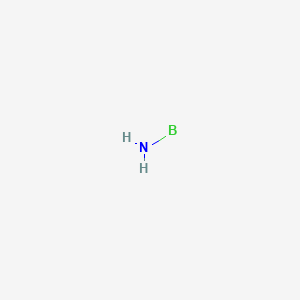

Molekularformel |

BH2N |

Molekulargewicht |

26.84 g/mol |

InChI |

InChI=1S/BH2N/c1-2/h2H2 |

InChI-Schlüssel |

TVJORGWKNPGCDW-UHFFFAOYSA-N |

Kanonische SMILES |

[B]N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis of Aminoboranes from Diborane and Primary Amines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of aminoboranes, focusing on the reaction of diborane (B8814927) with primary amines. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where aminoborane derivatives are of growing interest due to their diverse biological activities.[1] While historically significant, the direct use of diborane, a toxic and pyrophoric gas, has been largely supplanted by safer and more convenient methods.[2][3][4] This guide will cover both the classical diborane-based synthesis and modern alternative protocols, offering detailed experimental procedures, quantitative data, and mechanistic insights.

Introduction to Aminoboranes

Amine-boranes are adducts formed between a Lewis basic amine and a Lewis acidic borane (B79455).[5] The dative bond between the nitrogen and boron atoms results in a stable complex with applications ranging from hydrogen storage to synthetic organic chemistry and materials science.[2][5] In the context of drug discovery, this compound derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][6]

Synthesis of Aminoboranes: From Classical to Modern Methods

The synthesis of aminoboranes has evolved significantly since its inception. The first reported synthesis of an amine-borane, trimethylamine-borane, involved the direct reaction of diborane with the corresponding amine.[5]

Classical Synthesis: Direct Reaction of Diborane with Primary Amines

The direct reaction of diborane (B₂H₆) with primary amines (RNH₂) is a foundational method for the synthesis of primary amine-borane adducts (RNH₂-BH₃). Diborane is a highly reactive gas that is typically generated in situ or used as a solution in a coordinating solvent like tetrahydrofuran (B95107) (THF).[2][4] The reaction proceeds via the cleavage of the diborane dimer by the lone pair of electrons on the nitrogen atom of the amine.

A general representation of this reaction is the formation of a stable amine-borane complex. The initial interaction often leads to the formation of the diammoniate of diborane as an intermediate, especially with ammonia (B1221849).[7][8]

Reaction Pathway:

Caption: General reaction pathway for this compound synthesis from diborane.

Due to the hazardous nature of diborane, this method is often performed on a small scale in specialized laboratory settings.[4]

Modern Synthetic Alternatives

The challenges associated with handling diborane have led to the development of safer and more scalable methods for this compound synthesis. These methods often utilize more stable borane sources.

A prevalent modern route involves the dehydrocoupling of pre-formed amine-borane adducts. This can be achieved thermally or catalytically.[9][10] For instance, a rapid synthesis of aminoboranes from amine-boranes can be achieved through an iodination/dehydroiodination sequence.[9][10]

Experimental Workflow:

Caption: Workflow for this compound synthesis via iodination/dehydroiodination.

A particularly safe and cost-effective method utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of an ammonium (B1175870) salt or an acid.[11] Researchers at Purdue University have developed a method to produce amine-boranes in an open-air environment using sodium borohydride and sodium bicarbonate, with water as a reagent.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of aminoboranes. Below are representative protocols for both classical and modern methods.

General Procedure for Addition of Borane using Borane-Dimethylsulfide (BMS)

This procedure represents a safer alternative to using gaseous diborane directly.

-

To an oven-dried three-neck round-bottom flask containing a stir bar, add 1 equivalent of the primary amine.[12]

-

Connect the flask to a Schlenk line and purge with an inert gas, typically nitrogen.[12]

-

Add tetrahydrofuran (THF) to the reaction mixture.[12]

-

Add 2.0 equivalents of 9 M BH₃·Me₂S (BMS) to create a 0.5 M solution.[12]

-

Stir the reaction mixture for 3 hours at room temperature. For precursors with low solubility in THF, stirring for up to 16 hours may be necessary.[12]

-

Monitor the reaction progress by ¹¹B NMR spectroscopy of the crude material.[12]

-

Upon completion, precipitate the this compound product by adding the crude reaction mixture to hexanes.[12]

Synthesis of Amine-Boranes using Sodium Borohydride and Ammonium Sulfate (B86663)

This protocol is an example of a safer, more scalable method.

-

Transfer sodium borohydride (1 equivalent) and powdered ammonium sulfate (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.[11]

-

Add the corresponding amine (1 equivalent) to the flask.[11]

-

Add reagent-grade tetrahydrofuran (THF) to the mixture at room temperature.[9]

-

Under vigorous stirring, add water dropwise to prevent excessive frothing.[9]

-

Monitor the reaction progress by ¹¹B NMR spectroscopy.[9]

Quantitative Data

The choice of synthetic route and reaction conditions significantly impacts the yield and purity of the resulting this compound. The following tables summarize quantitative data from various synthetic approaches.

Table 1: Synthesis of Triethylamine-Borane using Various Ammonium Salts [11]

| Ammonium Salt | Solvent | Time (h) | Yield (%) |

| (NH₄)₂SO₄ | THF | 4 | 95 |

| NH₄Cl | THF | 8 | 85 |

| NH₄OAc | THF | 12 | 70 |

| NH₄HCO₃ | THF | 12 | 65 |

Reactions were performed using 5 mmol each of NaBH₄ and Et₃N in 5 mL of solvent under reflux.

Table 2: Aminoboranes from Amine-Boranes via Iodination/Dehydroiodination [9]

| Amine-Borane Substrate | Product Composition (Monomer:Dimer) |

| Isopropylamine-borane | >99% Monomer |

| Diisopropylamine-borane | >99% Monomer |

| Dimethylamine-borane | 1:99 (Monomer:Dimer) |

| Piperidine-borane | 30:70 (Monomer:Dimer) |

Reactions were performed at a 2 mmol scale. Composition was determined by ¹¹B NMR spectroscopy.

Mechanistic Considerations

The reaction between diborane and a primary amine is a classic example of a Lewis acid-base reaction. The mechanism involves the nucleophilic attack of the amine's lone pair on one of the boron atoms of diborane, leading to the cleavage of a B-H-B bridge.

For the dehydrocoupling of amine-borane adducts, an E2-type elimination mechanism has been proposed, where an external base plays a critical role in the formation of either the monomeric or dimeric this compound.[9][10] The steric bulk of both the amine in the borane complex and the added base can influence the product ratio.[9]

Conclusion

The synthesis of aminoboranes from diborane and primary amines has laid the groundwork for the development of a diverse range of boron-containing compounds. While the direct use of diborane is now less common due to safety concerns, the principles of this reaction continue to inform modern synthetic strategies. The development of safer and more efficient protocols using reagents like amine-borane adducts and sodium borohydride has made these valuable compounds more accessible for research and development, particularly in the pharmaceutical industry. The continued exploration of new synthetic methodologies and the mechanistic understanding of these reactions will undoubtedly lead to the discovery of novel this compound derivatives with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Purdue researchers’ discovery could lead to safer, cheaper production of amine-boranes - Purdue University News [purdue.edu]

- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Ammonia Borane Nanoparticles and the Diammoniate of Diborane by Direct Combination of Diborane and Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US20160101984A1 - Preparation of amine-boranes, including ammonia borane - Google Patents [patents.google.com]

- 12. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of aminoborane compounds

An In-depth Technical Guide to the Discovery and History of Aminoborane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a class of molecules that has garnered significant interest from their initial synthesis to their modern applications in hydrogen storage, organic synthesis, and medicinal chemistry. This document details the key historical milestones, from the first recognition of the boron-nitrogen bond to the development of various synthetic methodologies. It includes detailed experimental protocols for both the seminal first synthesis and a representative modern procedure, alongside tabulated quantitative data for key physicochemical properties, bond characteristics, and reaction yields to facilitate comparative analysis. Furthermore, this guide employs visualizations to illustrate the historical timeline and fundamental synthetic workflows, offering a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

Amine-boranes are molecular adducts formed between a Lewis basic amine and a Lewis acidic borane (B79455). The defining feature of these compounds is a coordinate covalent bond between the nitrogen and boron atoms. The simplest member of this family, ammonia (B1221849) borane (H₃NBH₃), is isoelectronic with ethane (B1197151) (H₃CCH₃) and has been extensively studied for its potential as a chemical hydrogen storage material due to its high hydrogen content (19.6 wt%). Beyond hydrogen storage, this compound derivatives have found broad utility as stable and convenient sources of borane for reductions and hydroborations in organic synthesis, and have emerged as important pharmacophores in drug discovery. This guide traces the historical development of this fascinating class of compounds, providing the technical details necessary for a deep understanding of their chemistry.

Historical Milestones in this compound Chemistry

The journey of this compound chemistry began long before the first isolation of a stable amine-borane adduct. The key historical developments are outlined below.

-

1809: The First Boron-Nitrogen Bond: French chemist Joseph Louis Gay-Lussac reported the reaction of "ammoniacal gas" with boric acid, leading to the formation of a boron-nitrogen containing material. This marks the first recorded instance of a compound featuring a B-N bond.[1][2]

-

Early 20th Century: The Pioneering Work of Alfred Stock: The foundation of modern boron hydride chemistry was laid by the German chemist Alfred Stock.[3] His groundbreaking work on the synthesis and characterization of boron hydrides (boranes) between 1909 and the 1930s was essential for the eventual synthesis of aminoboranes. Stock developed high-vacuum techniques to handle these highly reactive and volatile compounds, paving the way for future discoveries.

-

1937: The First Synthesis of an Amine-Borane Adduct: Anton B. Burg and Hermann I. Schlesinger reported the first synthesis of a stable amine-borane, trimethylamine-borane ((CH₃)₃N·BH₃), by the direct reaction of diborane (B8814927) (B₂H₆) with trimethylamine (B31210).[1][4][5] This seminal work provided concrete evidence for the existence of a stable dative bond between nitrogen and boron.

-

Mid-20th Century: Expansion of Synthetic Methodologies: Following the initial discovery, the mid-20th century saw a flurry of activity in developing new and more convenient synthetic routes to aminoboranes. These methods aimed to avoid the use of hazardous diborane gas. Key developments include syntheses utilizing metal borohydrides like sodium borohydride (B1222165) (NaBH₄) and lithium borohydride (LiBH₄) with ammonium (B1175870) or amine hydrochloride salts.

-

Late 20th and Early 21st Century: Renewed Interest and Applications: The quest for new energy sources and advanced materials led to a resurgence of interest in this compound chemistry. Ammonia borane, in particular, was identified as a promising material for chemical hydrogen storage. This period also saw the development of more refined, scalable, and safer synthetic procedures, including water-promoted and open-flask methods, making these compounds more accessible for a wide range of applications.[6][7][8][9][10][11]

Historical Development Timeline

Caption: A timeline of key discoveries in this compound chemistry.

Experimental Protocols

This section provides detailed experimental protocols for the first synthesis of an this compound and a representative modern synthesis of ammonia borane.

First Synthesis of an this compound: Trimethylamine-Borane (Burg and Schlesinger, 1937)

This protocol is based on the original publication by Burg and Schlesinger in the Journal of the American Chemical Society.[5][12][13][14]

Reaction: B₂H₆ + 2 N(CH₃)₃ → 2 (CH₃)₃N·BH₃

Apparatus: The reaction was carried out in a high-vacuum line, a testament to the experimental challenges of working with diborane.

Procedure:

-

A known quantity of diborane (B₂H₆) gas was condensed into a reaction vessel cooled with liquid nitrogen.

-

An excess of trimethylamine (N(CH₃)₃) was then condensed into the same vessel.

-

The reaction vessel was allowed to warm to room temperature, at which point the two reactants readily combined.

-

The excess, unreacted trimethylamine was removed by fractional condensation, leaving behind the solid trimethylamine-borane adduct.

-

The product was further purified by sublimation under vacuum.

Characterization: The resulting product was a white crystalline solid. Its composition was confirmed by elemental analysis and by measuring its vapor pressure.[15]

Modern Synthesis of Ammonia Borane (Water-Promoted, Open-Flask)

This protocol is adapted from a procedure published in Organic Syntheses, which provides a safer and more scalable method for producing ammonia borane.[9][16]

Reaction: 2 NaBH₄ + (NH₄)₂SO₄ --(H₂O, THF)--> 2 H₃NBH₃ + Na₂SO₄ + 4 H₂

Materials:

-

Sodium borohydride (NaBH₄), powdered

-

Ammonium sulfate (B86663) ((NH₄)₂SO₄), powdered

-

Tetrahydrofuran (THF), reagent grade

-

Water (H₂O)

-

Celite

Apparatus:

-

2-L round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Glass pipette

-

Sintered glass filter

-

Filter flask

-

Rotary evaporator

Procedure:

-

To a 2-L round-bottom flask, add powdered sodium borohydride (18.9 g, 500 mmol) and powdered ammonium sulfate (66.1 g, 500 mmol) in open air.

-

Cool the flask to 0 °C using an ice-water bath and add 500 mL of THF.

-

Stir the heterogeneous mixture vigorously (1000 rpm) at 0 °C.

-

Add water (4.5 mL, 250 mmol) dropwise via a glass pipette over 5 minutes. Vigorous gas evolution (H₂) will be observed.

-

Remove the ice bath and allow the reaction to warm to room temperature (20-22 °C).

-

Stir the mixture vigorously for 4-6 hours. The reaction progress can be monitored by ¹¹B NMR spectroscopy by the disappearance of the NaBH₄ signal (δ ≈ -43.6 ppm).

-

Upon completion, filter the reaction mixture under vacuum through a 1-inch pad of Celite over a sintered glass filter.

-

Wash the filter cake with THF (3 x 50 mL) to extract all the product.

-

Combine the filtrates and concentrate to dryness using a rotary evaporator.

-

Dry the resulting white solid under high vacuum for 12 hours to yield pure ammonia borane.

Yield: This procedure typically yields ammonia borane in >95% purity and with a yield of approximately 95%.[7][11]

Characterization: The product is characterized by ¹H NMR, ¹¹B NMR, and IR spectroscopy. Purity can be confirmed by hydride analysis.[9][16]

Quantitative Data

The following tables summarize key quantitative data for representative this compound compounds.

Table 1: Physicochemical Properties of Selected this compound Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Ammonia Borane | H₃NBH₃ | 30.87 | 104 | Decomposes | White crystalline solid |

| Trimethylamine-Borane | (CH₃)₃NBH₃ | 72.95 | 92-94 | 172 | White crystalline powder |

| Triethylamine-Borane | (C₂H₅)₃NBH₃ | 115.03 | -4 | 97 (at 12 mmHg) | Colorless liquid |

| Pyridine-Borane | C₅H₅NBH₃ | 92.93 | 10-11 | Decomposes | Colorless liquid |

Data compiled from various sources.[15][17]

Table 2: B-N Bond Lengths and Angles for Selected this compound Compounds

| Compound | B-N Bond Length (Å) | H-B-H Angle (°) | H-N-H/C-N-C Angle (°) | Method |

| Ammonia Borane (gas phase) | 1.658 | ~114 | ~107 | Microwave Spectroscopy |

| Ammonia Borane (solid, tetragonal) | 1.599 | ~107 | ~111 | X-ray Diffraction |

| Trimethylamine-Borane (solid) | 1.60 | ~107 | ~108 | X-ray Diffraction |

| 5-amino-2-methyl-tetrazole-borane | 1.58 | ~111 | ~117 | X-ray Diffraction |

Data compiled from various sources.[18][19][20]

Table 3: Comparison of Yields for Different Synthetic Methods of Aminoboranes

| Method | Amine | Boron Source | Conditions | Yield (%) | Reference |

| Direct Reaction with Diborane | Trimethylamine | B₂H₆ | Gas phase, RT | High (not specified) | Burg & Schlesinger, 1937 |

| NaBH₄/Ammonium Salt | Ammonia | NaBH₄, (NH₄)₂SO₄ | THF, H₂O, 0°C to RT | 95-98 | Ramachandran et al. |

| NaBH₄/Amine Hydrochloride | Pyridine | NaBH₄, C₅H₅N·HCl | Pyridine (solvent) | Moderate (not specified) | Taylor, Grant, and Sands, 1955 |

| CO₂ Mediated | Various amines | NaBH₄, CO₂ | THF, H₂O | 53-99 | Ramachandran et al. |

| Amine-Ammonium Salt Equilibration | Various amines | NaBH₄ | Refluxing THF | Excellent | Ramachandran et al. |

Data compiled from various sources.[1][8][21][22][23]

Signaling Pathways and Experimental Workflows

Visualizations of key processes in this compound chemistry can aid in understanding the relationships between different synthetic approaches and the overall workflow.

General Synthetic Workflow for this compound Compounds

Caption: A generalized workflow for the synthesis of this compound compounds.

Conclusion

The field of this compound chemistry has evolved significantly from its early beginnings. The initial hazardous and small-scale preparations have given way to safe, robust, and scalable synthetic methods, making these compounds readily available for a wide array of applications. The foundational work of pioneers like Gay-Lussac, Stock, and Burg and Schlesinger has paved the way for the current understanding and utilization of aminoboranes in cutting-edge research areas, including sustainable energy and medicine. This guide has provided a detailed historical perspective, practical experimental protocols, and essential quantitative data to serve as a valuable resource for professionals in the chemical sciences. The continued exploration of this compound chemistry promises to yield further exciting discoveries and applications in the years to come.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Trimethylamine borane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Hydrides of Boron. VII. Evidence of the Transitory Existence of Borine (BH3): Borine Carbonyl and Borine Trimethylammine | Semantic Scholar [semanticscholar.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Ammonia-mediated, large-scale synthesis of ammonia borane. | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. mindat.org [mindat.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Striking transformations of the hydroborylene ligand in a HB:→Ni II complex with isocyanides and CO - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04792D [pubs.rsc.org]

- 15. Borane-trimethylamine complex | 75-22-9 [chemicalbook.com]

- 16. orgsyn.org [orgsyn.org]

- 17. Borane-trimethylamine | JSC Aviabor [jsc-aviabor.com]

- 18. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 22. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 23. researchgate.net [researchgate.net]

Fundamental Properties of Aminoborane Lewis Acid-Base Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core properties of aminoborane Lewis acid-base adducts. These compounds, formed through the coordination of a Lewis acidic borane (B79455) with a Lewis basic amine, have garnered significant interest due to their unique bonding characteristics, diverse reactivity, and potential applications ranging from hydrogen storage to medicinal chemistry. This document details their synthesis, structural features, spectroscopic characterization, and reactivity, with a focus on providing actionable data and experimental insights for professionals in the field.

Introduction to this compound Adducts

This compound adducts are a classic yet continually relevant class of molecules resulting from the reaction between a Lewis basic amine (electron pair donor) and a Lewis acidic borane (electron pair acceptor).[1] The simplest and most studied example is ammonia (B1221849) borane (H₃N·BH₃), which is isoelectronic with ethane (B1197151) (H₃C-CH₃) but exhibits markedly different properties due to the nature of its central boron-nitrogen (B-N) bond.[1][2] This bond is a dative or coordinate covalent bond, where the nitrogen atom formally donates both electrons.[1] This fundamental interaction gives rise to unique structural and electronic properties, making these adducts valuable as reagents in organic synthesis, precursors to advanced materials like boron nitride polymers, and as potential therapeutic agents.[3][4] Their role in drug discovery is expanding, with derivatives showing cytotoxic, hypolipidemic, and anti-inflammatory activities.[4]

Synthesis of this compound Adducts

The synthesis of this compound adducts can be achieved through several common routes. The choice of method often depends on the stability of the reactants and the desired scale of the reaction.

-

Direct Reaction with Diborane (B8814927): The oldest method involves the direct reaction of an amine with diborane (B₂H₆). However, the hazardous nature of diborane, a toxic and pyrophoric gas, makes this route less favorable for many applications.[1][3]

-

Amine Exchange: This method utilizes a pre-existing, often more stable, this compound adduct (like dimethyl sulfide-borane, Me₂S·BH₃, or tetrahydrofuran-borane, THF·BH₃). A desired amine, typically used in excess, displaces the weaker Lewis base (e.g., Me₂S or THF) to form the new, more stable adduct. This is a widely used and convenient method.[1][5]

-

Reaction with Borohydride (B1222165) Salts: A common laboratory-scale synthesis involves the reaction of an ammonium (B1175870) salt with a borohydride source, such as sodium borohydride (NaBH₄), often in an aprotic solvent like THF.[6][7]

A generalized workflow for the synthesis via amine exchange, the most common and versatile method, is depicted below.

Core Structural and Bonding Properties

The formation of the B-N dative bond is the defining feature of this compound adducts and induces significant structural changes in the parent molecules.

-

Geometry and Hybridization: Upon adduct formation, the geometry at the boron atom changes from trigonal planar (sp² hybridized) in free borane to approximately tetrahedral (sp³ hybridized).[1] This pyramidalization is a key indicator of adduct formation.

-

The B-N Dative Bond: While isoelectronic to a C-C bond, the B-N bond is significantly more polarized due to the difference in electronegativity between boron (2.04) and nitrogen (3.04).[1] This results in a bond with considerable ionic character. The dissociation enthalpy of the B-N bond in ammonia borane is approximately 27.2 kcal/mol, significantly weaker than the C-C bond in ethane (~90.1 kcal/mol), which accounts for the differing reactivity of these adducts.[1]

-

Intermolecular Interactions: A critical feature, especially in the solid state, is the presence of dihydrogen bonds (DHBs). These are intermolecular interactions between the hydridic hydrogens on the boron (Bδ⁺-Hδ⁻) and the protic hydrogens on the nitrogen (Nδ⁻-Hδ⁺).[2] These DHBs are stronger than typical van der Waals forces and significantly influence the physical properties of the adducts, such as their melting points and solid-state packing.[2][5]

The fundamental Lewis acid-base interaction is visualized below.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing this compound adducts in solution.

-

¹¹B NMR: Boron-11 NMR is highly diagnostic. The chemical shift (δ) provides direct information about the coordination environment of the boron atom. Tricoordinate boranes typically appear at low field (broad signals, δ > 20 ppm), while the formation of a tetracoordinate this compound adduct results in a significant upfield shift to a sharper signal, typically in the range of δ -5 to -30 ppm.[2][8]

-

¹H NMR: The protons attached to boron (B-H) typically appear as a broad quartet between 1 and 3 ppm due to coupling with the ¹¹B nucleus (I = 3/2). Protons on the nitrogen (N-H) and on the alkyl/aryl substituents can also be observed, providing full structural information.[6][9]

-

Infrared (IR) and Raman Spectroscopy: These techniques are useful for identifying key vibrational modes. The B-H stretching vibrations are typically found in the 2200-2500 cm⁻¹ region, while N-H stretches appear around 3100-3350 cm⁻¹. The formation of the B-N bond can be confirmed by the appearance of a B-N stretching mode, though it can be weak and coupled with other vibrations.[2][10]

Reactivity and Applications

The reactivity of this compound adducts is governed by the nature of the substituents on both the nitrogen and boron atoms, influencing the strength of the B-N bond.[3]

-

Steric and Electronic Effects: Electron-donating groups on the nitrogen atom increase its Lewis basicity, leading to a stronger B-N bond and a more stable adduct.[11] Conversely, bulky substituents on either the amine or the borane can weaken the B-N bond due to steric hindrance, leading to "frustrated Lewis pairs" in extreme cases.[1]

-

Dehydrogenation/Dehydrocoupling: Primary and secondary aminoboranes can undergo thermal or catalytic dehydrogenation to release hydrogen gas (H₂).[12] This process forms aminoboranes ([R₂N=BH₂]) or borazines ([-BNR-]₃), which are of interest for hydrogen storage and as precursors to boron nitride ceramics.[11][12]

-

Synthetic Reagents: this compound adducts serve as stable, solid sources of borane for various chemical transformations, including hydroboration and reduction reactions.[3]

Relevance in Drug Development

A growing body of research highlights the pharmacological potential of this compound derivatives. Their unique electronic properties allow them to act as inhibitors for various enzymes.

-

Biological Activities: Various aminoboranes have demonstrated potent cytotoxic activity against numerous cancer cell lines, as well as antiviral, hypolipidemic, and anti-inflammatory properties.[4][13]

-

Mechanism of Action: In cancer therapy, their cytotoxic effects are often attributed to the inhibition of de novo purine (B94841) biosynthesis, a critical pathway for DNA synthesis in rapidly proliferating cells.[4][13] Key enzyme targets include PRPP amidotransferase and IMP dehydrogenase.[4][13] The ability of the borane moiety to interact with biological nucleophiles is central to this activity.

A simplified representation of their proposed mechanism of action in inhibiting DNA synthesis is shown below.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound adducts, compiled from various spectroscopic and crystallographic studies.

Table 1: Selected B-N and B-H Bond Lengths from X-ray Crystallography

| Compound | B-N Bond Length (Å) | Average B-H Bond Length (Å) | Citation(s) |

| H₃N·BH₃ (Ammonia Borane) | 1.58 - 1.60 | ~1.11 | [14] |

| Me₂NH·BH₃ | 1.59 | N/A | [15] |

| 5-amino-2-methyl-tetrazole·BH₃ | 1.58 | ≤1.11 | [14] |

| 4-aminopyridine·BH₃ | 1.57 | ≤1.11 | [14] |

| 2,6-diaminopyridine·BH₃ | 1.61 | ≤1.11 | [14] |

Table 2: Representative ¹¹B NMR Chemical Shifts

| Compound | Solvent | ¹¹B Chemical Shift (δ, ppm) | Citation(s) |

| Me₂NH·BH₃ | CDCl₃ | -14.3 | [8] |

| Et₂NH·BH₃ | CDCl₃ | -17.9 | [8] |

| Me₂NH·BH₂(NTf₂) | CDCl₃ | -5.2 | [8] |

| Et₂NH·BH₂(NTf₂) | CDCl₃ | -6.7 | [8] |

| Ammonia Borane (H₃N·BH₃) | D₂O / CD₃CN | -22.7 (quartet) | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-1-hexylamine Borane (C2C6AB)

This protocol is adapted from a general procedure for synthesizing this compound adducts via amine exchange from borane dimethyl sulfide (B99878) complex.[5]

Materials and Equipment:

-

2-ethyl-1-hexylamine (1.0 mol equivalent)

-

Borane dimethyl sulfide complex (5.0 M in diethyl ether, 1.1 mol equivalent)

-

Anhydrous diethyl ether

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Vacuum distillation setup

Procedure:

-

Setup: Under an inert atmosphere of argon or nitrogen, charge a round-bottom flask with 2-ethyl-1-hexylamine dissolved in anhydrous diethyl ether.

-

Reaction: Cool the flask to 0 °C using an ice bath. Add the borane dimethyl sulfide complex solution dropwise to the stirred amine solution over 30 minutes.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.

-

Isolation: The volatile components (diethyl ether solvent, b.p. 34.6 °C, and dimethyl sulfide byproduct, b.p. 37.3 °C) are removed by vacuum distillation. To ensure the product remains, the distillation should be performed at a low temperature (e.g., keeping the flask at 0 °C) over approximately 2 hours.[5]

-

Product: The resulting product, 2-ethyl-1-hexylamine borane, is obtained as a liquid or pasty solid. The successful synthesis is confirmed by spectroscopic analysis.

Protocol 2: Characterization by NMR Spectroscopy

Objective: To confirm the formation and purity of the this compound adduct using ¹H and ¹¹B NMR.

Procedure:

-

Sample Preparation: Under an inert atmosphere, dissolve a small amount (~5-10 mg) of the synthesized product in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN) in an NMR tube.

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B NMR spectrum.

-

Observe the chemical shift. A signal in the range of -5 to -30 ppm is indicative of a tetracoordinate borane adduct. For C2C6AB, a characteristic signal confirming the NBH₃ environment is expected.[2]

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Identify the signals corresponding to the amine's alkyl groups.

-

Look for a broad quartet in the 1-3 ppm region, which corresponds to the B-H protons coupled to ¹¹B.

-

The successful formation of the adduct is confirmed by the presence of these characteristic signals and the absence of signals from the starting materials.[5]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.winthrop.edu [chem.winthrop.edu]

- 8. Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Computational analysis of amine-borane adducts as potential hydrogen storage materials with reversible hydrogen uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and cytotoxicity of amine-borane adducts of cyclohexylamines and toluidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dimethylamine borane dehydrogenation chemistry: syntheses, X-ray and neutron diffraction studies of 18-electron this compound and 14-electron aminoboryl complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unraveling the Electronic Landscape of Aminoborane: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoborane (H₂BNH₂), the simplest saturated amine-borane adduct, stands as a molecule of significant interest due to its isoelectronic relationship with ethane (B1197151) and its potential as a hydrogen storage material.[1][2] Unlike the nonpolar covalent C-C bond in ethane, the boron-nitrogen (B-N) bond in this compound presents a fascinating case of a coordinate covalent or dative bond, arising from the interaction between the Lewis acidic borane (B79455) (BH₃) and the Lewis basic ammonia (B1221849) (NH₃).[1][2] This unique bonding character imparts distinct electronic and structural properties that have been extensively explored through theoretical studies. This technical guide delves into the core of these theoretical investigations, providing a comprehensive overview of the electronic structure of this compound, supported by quantitative data, detailed computational methodologies, and visual representations of key concepts.

Electronic Structure and Bonding

The electronic structure of this compound is fundamentally defined by the nature of the B-N bond. Theoretical calculations have consistently shown that this bond is highly polarized, with a significant transfer of electron density from the nitrogen to the boron atom. This results in a molecule with a considerable dipole moment.[3][4][5][6] The bonding has been described as a dative covalent bond, where the nitrogen atom donates its lone pair of electrons to the empty p-orbital of the boron atom.[1][2]

The dehydrogenation of ammonia borane (H₃BNH₃) to form this compound is a key process that significantly alters the electronic landscape.[4][5] This transformation involves the removal of two hydrogen atoms, leading to the formation of a B=N double bond in the planar this compound molecule. This change from a single dative bond to a double bond results in a shorter B-N bond length and a significant decrease in the molecule's dipole moment.[4][5]

Intermolecular interactions, particularly dihydrogen bonds (N-Hδ+···δ-H-B), play a crucial role in the solid-state structure and properties of this compound and its precursor, ammonia borane.[1][2][7] These interactions are stronger than typical van der Waals forces and influence the B-N bond length and the overall stability of the crystalline structure.[1][8]

Quantitative Electronic and Structural Data

Theoretical studies have provided a wealth of quantitative data on the electronic and geometric structure of this compound and related species. The following tables summarize key computational results from various levels of theory.

| Property | H₃BNH₃ (Ammonia Borane) | H₂BNH₂ (this compound) | Computational Method | Reference(s) |

| B-N Bond Length (Å) | ~1.65 - 1.67 | ~1.39 - 1.40 | CCSD(T), MP2, M06-2X | [1][9] |

| Dipole Moment (D) | ~5.40 | ~1.94 | CCSD(T)/cc-pVTZ | [4][5][6] |

| First Ionization Energy (eV) | ~10.57 | ~11.29 | ΔPBE0 | [4][5][6] |

| Heat of Formation (kcal/mol) at 0 K | -9.1 | -15.9 | CCSD(T)/CBS | [10] |

| Rotational Barrier about B-N bond (kcal/mol) | ~2 | 40.7 | various | [3][6] |

| Core Electron Binding Energies (eV) | H₃BNH₃ (Ammonia Borane) | H₂BNH₂ (this compound) | HBNH (Iminoborane) | Computational Method | Reference(s) |

| B1s | 194.01 | - | 196.93 | Not Specified | [4][5] |

| N1s | 408.20 | - | 404.88 | Not Specified | [4][5] |

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from high-level ab initio and density functional theory (DFT) calculations. A typical computational workflow for investigating the electronic structure of this compound is outlined below.

Computational Methodology Workflow

Caption: A generalized workflow for the theoretical study of this compound's electronic structure.

Key Experimental Protocols (Cited Theoretical Methods)

A variety of computational methods have been employed to study this compound. Below are details for some of the key approaches cited in the literature.

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T))

This high-accuracy ab initio method is often considered the "gold standard" for computational chemistry and is used to obtain reliable energies and molecular properties.[5][10]

-

Objective: To calculate highly accurate electronic energies, geometries, and properties.

-

Procedure:

-

An initial Hartree-Fock calculation is performed to obtain a reference wave function.

-

Electron correlation is then accounted for by including single, double, and a non-iterative correction for triple excitations of electrons from the reference determinant.

-

Geometries are typically optimized at this level of theory, or a lower-cost method, followed by a single-point energy calculation at the CCSD(T) level.

-

-

Basis Sets: Correlation-consistent basis sets, such as aug-cc-pVTZ, are commonly used to ensure accurate results.[5][10]

Density Functional Theory (DFT)

DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying larger systems and molecular dynamics.

-

Objective: To calculate electronic structure and properties using the electron density.

-

Functionals: Various exchange-correlation functionals are used, with M06-2X being noted for its good performance with main-group chemistry and non-covalent interactions.[1][2][11]

-

Procedure:

-

An initial guess for the electron density is made.

-

The Kohn-Sham equations are solved iteratively until a self-consistent electron density is obtained.

-

From the converged density, various molecular properties can be calculated.

-

-

Basis Sets: Pople-style basis sets, such as 6-311++G(2df,2pd), are frequently paired with DFT calculations.[1][2][11]

Møller–Plesset Perturbation Theory (MP2)

MP2 is a common method to include electron correlation beyond the Hartree-Fock approximation.

-

Objective: To improve upon the Hartree-Fock energy by adding a second-order correction for electron correlation.

-

Procedure:

-

A Hartree-Fock calculation is performed.

-

The second-order correction to the energy is calculated using perturbation theory.

-

-

Basis Sets: Similar to CCSD(T), correlation-consistent or Pople-style basis sets are used.[9]

Signaling Pathways and Logical Relationships

The theoretical understanding of this compound's electronic structure is crucial for comprehending its reactivity, particularly its role in hydrogen release. The dehydrogenation process can be conceptualized as a logical pathway involving changes in bonding and electronic distribution.

Dehydrogenation Pathway from Ammonia Borane to this compound

Caption: The transformation from ammonia borane to this compound via dehydrogenation.

Key Intermolecular Interactions

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Probing Dative and Dihydrogen Bonding in Ammonia Borane with Electronic Structure Computations and Raman under Nitrogen Spectroscopy - figshare - Figshare [figshare.com]

- 3. Electronic structure of this compound: a comparison between non-empirical and semiempirical theoretical methods - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dehydrogenation of Ammonia Borane Impacts Valence and Core Electrons: A Photoemission Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Exploring the Reactivity of Novel Aminoborane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Novel aminoborane derivatives have emerged as a versatile class of compounds with significant potential across various scientific disciplines, including materials science, catalysis, and medicinal chemistry. Their unique electronic and steric properties, arising from the dative bond between nitrogen and boron, allow for a wide range of reactivities and applications. This technical guide provides an in-depth exploration of the synthesis, characterization, and reactivity of these promising molecules, with a focus on their applications in drug development and catalysis.

Synthesis and Characterization

The synthesis of this compound derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope and functional group tolerance. The primary methods include the direct reaction of amines with borane (B79455) sources, salt metathesis, and Lewis base exchange.[1]

Common Synthetic Routes:

-

Direct Reaction: This is the most straightforward approach, involving the reaction of an amine with a borane source such as diborane (B8814927) (B₂H₆) or a borane adduct like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).[1][2] The reaction is typically performed under inert atmosphere in an appropriate solvent.

-

Lewis Base Exchange: In this strategy, a more volatile or weakly coordinating Lewis base on an existing borane adduct is displaced by the desired amine.[1][3]

Characterization of novel this compound derivatives is crucial to confirm their structure and purity. The most common analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹¹B NMR and ¹H NMR) and Infrared (IR) spectroscopy.[4][5] ¹¹B NMR is particularly informative for probing the coordination environment of the boron atom.[4]

Reactivity of this compound Derivatives

The reactivity of this compound derivatives is highly tunable by modifying the substituents on both the nitrogen and boron atoms. These modifications influence the strength of the N-B bond and the hydridic character of the B-H bonds, thereby dictating their behavior in various chemical transformations.[4]

Hydrolysis and Dehydrogenation

Aminoboranes can undergo hydrolysis to release hydrogen gas, a property that has garnered significant interest for chemical hydrogen storage applications.[6][7] The rate of hydrolysis is influenced by the electronic and steric properties of the amine.

Catalytic dehydrogenation is another important reaction of this compound derivatives, leading to the formation of aminoboranes, borazines, and polyaminoboranes.[6][8][9] This process is often mediated by transition metal catalysts and is a key step in the synthesis of B-N containing materials.[6][9]

Reductions and Hydroborations

This compound derivatives serve as effective and often more selective reducing agents compared to traditional borane reagents for reactions such as reductions of carbonyl compounds and reductive aminations.[1] They also participate in hydroboration reactions, where a B-H bond adds across a C-C double or triple bond, a fundamental transformation in organic synthesis.[1][4]

Catalytic Applications

Recent research has highlighted the potential of this compound derivatives in catalysis. They can act as catalysts themselves or as ligands for transition metal catalysts.[8][10] For instance, certain Lewis acidic aminoboranes have been shown to catalyze hydrosilylation and stannane (B1208499) dehydrocoupling reactions.[10]

Applications in Drug Development

The unique chemical properties of this compound derivatives have made them attractive scaffolds in drug discovery.[3][11][12] They have been investigated for a range of biological activities, including anticancer, antiviral, and hypolipidemic effects.[3][11] The boron atom can participate in unique interactions with biological targets, and the overall structure can be modified to optimize pharmacological properties.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the reactivity of this compound derivatives.

| Derivative Name | Synthesis Yield (%) | ¹¹B NMR Shift (ppm) | Application | Reference |

| Aniline-Borane (AAB) | - | - | Hydroboration | [4] |

| Triethylamine-Borane (TAB) | - | - | Hydroboration | [4] |

| N,N-Dimethylaniline-Borane (DMAB) | - | - | Hydroboration | [4] |

| 1,2-diaminopropane borane (1,2-TMDAB) | - | - | Hydrogen Storage | [5] |

| 1,3-diaminopropane borane (1,3-TMDAB) | - | - | Hydrogen Storage | [5] |

Table 1: Synthesis and Spectroscopic Data of Selected this compound Derivatives.

| Reaction Type | Catalyst | Substrate | Product Yield (%) | Reference |

| Dehydrocoupling | [Rh(1,5-cod)(μ-Cl)]₂ | Me₂NH·BH₃ | 100 | [9] |

| Hydroboration | Aniline-Borane | 1-decene | - | [4] |

| Amidation | Ammonia-borane (catalytic) | Carboxylic acids and amines | 59-99 | [14] |

Table 2: Catalytic Reactivity of this compound Derivatives.

Experimental Protocols

General Synthesis of an this compound Derivative (Direct Reaction)

Materials:

-

Amine (1 equivalent)

-

Borane-tetrahydrofuran complex (1 M in THF, 1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

Procedure:

-

An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

The amine is dissolved in anhydrous THF in the Schlenk flask.

-

The solution is cooled to 0 °C in an ice bath.

-

The borane-tetrahydrofuran complex solution is added dropwise to the stirred amine solution over a period of 15-30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The solvent is removed under reduced pressure to yield the crude this compound adduct.

-

The product can be further purified by recrystallization or chromatography if necessary.

Catalytic Dehydrogenation of Dimethylamine-borane

Materials:

-

Dimethylamine-borane (Me₂NH·BH₃)

-

[Rh(1,5-cod)(μ-Cl)]₂ (0.5 mol%)

-

Anhydrous solvent (e.g., toluene)

-

Nitrogen or Argon gas supply

-

Schlenk tube

Procedure:

-

In a glovebox or under a stream of inert gas, the Schlenk tube is charged with dimethylamine-borane and the rhodium catalyst.

-

Anhydrous solvent is added to the Schlenk tube.

-

The tube is sealed and the reaction mixture is stirred at 25 °C.

-

The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.

-

Upon completion, the solvent is removed in vacuo to afford the dimeric this compound, [Me₂N-BH₂]₂.[9]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of this compound derivatives.

References

- 1. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. Two novel derivatives of ammonia borane for hydrogen storage: synthesis, structure, and hydrogen desorption investigation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. nscj.co.uk [nscj.co.uk]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The synthesis, properties, and reactivity of Lewis acidic aminoboranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]

Synthesis of Chiral Aminoboranes: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral aminoboranes have emerged as a versatile and powerful class of reagents and catalysts in the field of asymmetric synthesis. Their unique electronic and steric properties enable the stereoselective construction of complex molecules, making them invaluable tools in academic research and the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the synthesis of various classes of chiral aminoboranes, their applications in asymmetric transformations, and detailed experimental protocols for their preparation.

Introduction to Chiral Aminoboranes

Chiral aminoboranes are organoboron compounds containing a boron-nitrogen bond, where at least one of these atoms or a substituent is a stereocenter. The tunability of the steric and electronic environment around the boron and nitrogen atoms allows for the rational design of catalysts and reagents for a wide range of asymmetric reactions. This guide will focus on the synthesis of prominent classes of chiral aminoboranes, including oxazaborolidines, N-heterocyclic carbene-boranes, and diazaborolidines.

Synthetic Methodologies

The synthesis of chiral aminoboranes can be broadly categorized into three main approaches:

-

From Chiral Precursors: This is the most common strategy, where a chiral starting material, such as an amino alcohol or a diamine, is reacted with a boron source. The chirality of the final aminoborane is derived from the inherent chirality of the precursor.

-

Catalytic Asymmetric Synthesis: In this approach, a prochiral substrate is converted into a chiral this compound using a chiral catalyst. This method is highly desirable as it allows for the generation of chirality from achiral starting materials in a catalytic manner.

-

Resolution of Racemates: A racemic mixture of an this compound is separated into its constituent enantiomers. This can be achieved through various techniques, including classical resolution with a chiral resolving agent or kinetic resolution.

Key Classes of Chiral Aminoboranes and Their Synthesis

Chiral Oxazaborolidines (Corey-Bakshi-Shibata Catalysts)

Chiral oxazaborolidines, famously known as CBS catalysts, are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] They are typically prepared from chiral β-amino alcohols and a borane (B79455) source.

Logical Workflow for the in situ Generation of CBS Catalysts:

Caption: In situ generation of a CBS catalyst and its use in asymmetric ketone reduction.

Experimental Protocol: In situ Generation and Use of a CBS Catalyst for Ketone Reduction

This protocol is adapted from a procedure for the asymmetric reduction of acetophenone (B1666503).

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

-

Acetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 N Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.25 g, 1.0 mmol).

-

Add 10 mL of anhydrous THF and stir until the solid is completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.0 mL of 1 M BH3-THF solution (1.0 mmol) to the flask with stirring.

-

Stir the mixture at 0 °C for 30 minutes to generate the CBS catalyst in situ.

-

In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 10 mL of anhydrous THF.

-

Add the acetophenone solution dropwise to the catalyst solution at 0 °C over a period of 15 minutes.

-

Slowly add an additional 10.0 mL of 1 M BH3-THF solution (10.0 mmol) to the reaction mixture at 0 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 10 mL of methanol at 0 °C.

-

Add 20 mL of 1 N HCl and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography (e.g., using a hexane (B92381):ethyl acetate (B1210297) gradient) to afford the chiral (R)-1-phenylethanol.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Quantitative Data for CBS-Catalyzed Reductions:

| Ketone Substrate | Product | Yield (%) | e.e. (%) |

| Acetophenone | (R)-1-Phenylethanol | >95 | >97 |

| Propiophenone | (R)-1-Phenyl-1-propanol | >95 | >96 |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | >90 | >95 |

Chiral N-Heterocyclic Carbene (NHC)-Boranes

Chiral NHC-boranes are a newer class of aminoboranes that have shown promise in asymmetric reductions and other transformations. They are typically synthesized by the reaction of a chiral NHC with a borane source.

General Synthetic Workflow for Chiral NHC-Boranes:

Caption: Synthetic pathway for the preparation of chiral N-heterocyclic carbene-boranes.

Experimental Protocol: Synthesis of a Chiral NHC-Borane Complex

This protocol is a general procedure for the synthesis of NHC-borane complexes.

Materials:

-

Chiral imidazolium salt (e.g., derived from a chiral amino acid)

-

Sodium hexamethyldisilazide (NaHMDS), 2 M solution in THF

-

Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

Celite

-

Silica gel

-

Ethyl acetate

Procedure:

-

Place the chiral imidazolium salt (1.0 equiv) in a flame-dried Schlenk tube under an argon atmosphere.

-

Add anhydrous THF (to make a ~0.1-0.2 M solution).

-

Cool the suspension to -30 °C.

-

Add NaHMDS solution (1.2 equiv) dropwise.

-

Stir the mixture at -30 °C for 30 minutes.

-

Add BH3-THF solution (3.0 equiv) at -30 °C.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Remove the volatiles under vacuum.

-

Redissolve the residue in CH2Cl2 and filter through a short pad of Celite.

-

Wash the Celite pad with CH2Cl2 and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane as the eluent.

Quantitative Data for Asymmetric Reductions using a Chiral NHC-Borane:

| Ketone Substrate | Yield (%) | e.e. (%) |

| Acetophenone | 85 | 75 |

| 1-Indanone | 90 | 80 |

Chiral Diazaborolidines

Chiral diazaborolidines are another important class of aminoboranes, often derived from chiral 1,2-diamines. They have been utilized as chiral auxiliaries and catalysts in various asymmetric transformations.

Experimental Protocol: Synthesis of a Chiral Diazaborolidine

This protocol describes the synthesis of a chiral diazaborolidine from (1R,2R)-1,2-diaminocyclohexane.

Materials:

-

(1R,2R)-1,2-Diaminocyclohexane

-

Dichlorophenylborane (B1345638) (PhBCl2)

-

Anhydrous toluene (B28343)

-

Anhydrous hexane

Procedure:

-

To a solution of (1R,2R)-1,2-diaminocyclohexane (1.14 g, 10.0 mmol) and triethylamine (2.79 mL, 20.0 mmol) in anhydrous toluene (50 mL) at 0 °C under an argon atmosphere, add a solution of dichlorophenylborane (1.59 g, 10.0 mmol) in anhydrous toluene (20 mL) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the solid with anhydrous toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of toluene and hexane to afford the pure chiral diazaborolidine.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a powerful strategy for the synthesis of chiral compounds. In the context of aminoboranes, a chiral auxiliary can be temporarily attached to the boron or nitrogen atom to direct a subsequent stereoselective transformation.

Logical Workflow for Chiral Auxiliary-Mediated Synthesis:

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Conclusion

The synthesis of chiral aminoboranes is a dynamic and evolving field that continues to provide innovative solutions for the challenges of asymmetric synthesis. The methodologies and protocols outlined in this guide offer a solid foundation for researchers and professionals seeking to leverage the potential of these remarkable compounds. The continued development of novel chiral this compound structures and catalytic systems will undoubtedly lead to even more efficient and selective methods for the synthesis of enantiomerically pure molecules, with significant implications for drug discovery and development.

References

An In-depth Technical Guide to the B-N Dative Bond in Aminoborane Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoborane complexes, characterized by the dative bond between a Lewis acidic boron atom and a Lewis basic nitrogen atom, are a class of compounds with diverse applications ranging from hydrogen storage to synthetic chemistry and medicine. This technical guide provides a comprehensive investigation into the core of these complexes: the boron-nitrogen (B-N) dative bond. It delves into the nature of this bond, its characterization through advanced spectroscopic and crystallographic techniques, and its relevance in the context of drug development. This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes complex chemical and biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Nature of the B-N Dative Bond

The B-N dative bond, also known as a coordinate covalent bond, is formed by the donation of a lone pair of electrons from a nitrogen atom to the empty p-orbital of a boron atom.[1] This interaction results in the formation of a stable adduct, significantly altering the chemical properties of both the amine and borane (B79455) moieties. The strength and reactivity of this bond are influenced by several factors, including the electronic and steric properties of the substituents on both the nitrogen and boron atoms.[2] Less basic amines and those with bulky substituents tend to form weaker, more reactive B-N bonds.[2] The inherent polarity of the B-N bond, with a partial positive charge on the nitrogen and a partial negative charge on the boron, is a key determinant of the chemical behavior of this compound complexes.

Quantitative Analysis of the B-N Dative Bond

The precise characterization of the B-N dative bond is crucial for understanding and predicting the properties and reactivity of this compound complexes. This is achieved through a combination of experimental techniques and computational methods, which provide quantitative data on bond lengths, bond dissociation energies, and spectroscopic signatures.

B-N Bond Lengths

X-ray crystallography is the primary technique for determining the precise bond lengths in the solid state. The B-N dative bond length in this compound complexes typically ranges from 1.56 to 1.66 Å.[3] This distance is influenced by the nature of the substituents on both the boron and nitrogen atoms, as well as by intermolecular interactions such as dihydrogen bonding in the crystal lattice.[3]

Table 1: Representative B-N Dative Bond Lengths in this compound Complexes

| This compound Complex | B-N Bond Length (Å) | Reference |

| Ammonia-borane (H₃N-BH₃) | 1.58 | [3] |

| Triethylamine-borane ((C₂H₅)₃N-BH₃) | 1.65 | [2] |

| Aniline-borane (C₆H₅NH₂-BH₃) | 1.62 | [2] |

| N,N-Dimethylaniline-borane (C₆H₅N(CH₃)₂-BH₃) | 1.64 | [2] |

B-N Bond Dissociation Energies

The bond dissociation energy (BDE) is a measure of the strength of the B-N dative bond. These values are often determined through computational studies and provide insight into the stability of the this compound complex.

Table 2: Calculated B-N Bond Dissociation Energies

| This compound Complex | Bond Dissociation Energy (kcal/mol) | Reference |

| Ammonia-borane (H₃N-BH₃) | 33.7 | [3] |

Note: Experimental determination of BDEs can be challenging, and calculated values provide valuable estimates.

¹¹B NMR Spectroscopy Data

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound complexes in solution. The chemical shift (δ) of the boron nucleus is highly sensitive to its chemical environment and the nature of the B-N bond. The formation of the dative bond results in a significant upfield shift in the ¹¹B NMR spectrum compared to the free borane.[4]

Table 3: ¹¹B NMR Chemical Shifts for Selected this compound Complexes

| This compound Complex | Solvent | ¹¹B NMR Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Triethylamine-borane | CDCl₃ | -13.32 | Quartet | [5] |

| 4-Dimethylaminopyridine-borane | CDCl₃ | -14.33 | Quartet | [6] |

| 1-Propanamine-borane | CDCl₃ | -20.01 | Quartet | [6] |

| Cyclohexylamine-borane | CDCl₃ | -20.91 | Quartet | [6] |

| Ammonia-borane | CDCl₃ | -21.66 | Doublet | [5] |

Chemical shifts are relative to BF₃·OEt₂.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound complexes, focusing on techniques crucial for investigating the B-N dative bond.

Synthesis of a Representative this compound Complex: Trimethylamine-borane

This protocol describes a general method for the synthesis of trimethylamine-borane from trimethylamine (B31210) and borane dimethylsulfide complex.

Materials:

-

Trimethylamine (gas or solution in THF)

-

Borane dimethylsulfide complex (BDMS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Round-bottom flasks and condenser

Procedure:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

-

In the flask, place a solution of trimethylamine in anhydrous THF. If using gaseous trimethylamine, it can be bubbled through the THF.

-

Cool the trimethylamine solution to 0 °C in an ice bath.

-

Under a positive pressure of inert gas, slowly add borane dimethylsulfide complex (BDMS) dropwise to the stirred trimethylamine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The progress of the reaction can be monitored by ¹¹B NMR spectroscopy, observing the disappearance of the BDMS signal and the appearance of the trimethylamine-borane signal.

-

Once the reaction is complete, the solvent and the volatile dimethyl sulfide (B99878) byproduct are removed under reduced pressure to yield the crude trimethylamine-borane complex.

-

The product can be further purified by distillation or recrystallization if necessary.

Characterization by ¹¹B NMR Spectroscopy

Instrumentation:

-

NMR spectrometer equipped for ¹¹B observation.

-

NMR tubes.

Procedure:

-

Prepare a sample by dissolving a small amount of the this compound complex in a deuterated solvent (e.g., CDCl₃, d₆-DMSO) in an NMR tube.

-

Acquire the ¹¹B NMR spectrum. A proton-coupled spectrum will show the boron signal as a multiplet due to coupling with the attached protons on the boron atom (typically a quartet for -BH₃).

-

A proton-decoupled spectrum can also be acquired to simplify the signal to a singlet, which can be useful for determining the chemical shift more accurately.

-

The chemical shift should be referenced to an external standard, typically BF₃·OEt₂.

Characterization by Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Growth: Grow single crystals of the this compound complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound or by slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods to obtain the initial atomic positions. Refine the atomic coordinates and displacement parameters against the experimental data to obtain the final, high-resolution crystal structure. From this, precise B-N bond lengths and other geometric parameters can be determined.

Visualization of Concepts and Pathways

Diagrams created using the DOT language provide a clear and structured representation of complex relationships and workflows.

Logical Workflow for Investigating the B-N Dative Bond

Caption: Workflow for the investigation of B-N dative bonds.

Signaling Pathway Inhibition by this compound Complexes

This compound derivatives have shown potential as therapeutic agents by inhibiting key enzymes in metabolic pathways.[7][8] For example, they have been shown to inhibit enzymes involved in de novo purine (B94841) and lipid biosynthesis, pathways that are often upregulated in cancer cells.[7][8]

Caption: Inhibition of de novo purine biosynthesis pathway.

Caption: Inhibition of de novo lipid biosynthesis pathway.

Conclusion

The B-N dative bond is the cornerstone of the structure and reactivity of this compound complexes. A thorough understanding of this bond, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design of new this compound derivatives with tailored properties. For drug development professionals, the ability of these complexes to inhibit key metabolic pathways presents exciting opportunities for the development of novel therapeutic agents. The continued investigation of the B-N dative bond will undoubtedly unlock further potential for this versatile class of molecules in science and medicine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Purine metabolism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

aminoborane precursors for boron nitride nanomaterials

An In-depth Technical Guide to Aminoborane Precursors for Boron Nitride Nanomaterials

Introduction

Boron nitride (BN) nanomaterials, including nanosheets (BNNS), nanotubes (BNNTs), and quantum dots, have garnered significant research interest due to their unique properties, which are distinct from their carbon analogs like graphene and carbon nanotubes. These properties include high thermal and chemical stability, excellent mechanical strength, high thermal conductivity, and a wide bandgap, making them suitable for a vast range of applications in electronics, optoelectronics, and high-temperature coatings. The synthesis of high-quality BN nanomaterials is critically dependent on the choice of precursor. Aminoboranes, single-source precursors containing pre-formed boron-nitrogen (B-N) bonds, have emerged as highly effective for producing BN nanomaterials with high purity and yield.

This technical guide provides a comprehensive overview of this compound precursors for the synthesis of BN nanomaterials, targeting researchers and professionals in materials science and drug development. It covers the core precursors, synthesis methodologies, conversion mechanisms, and detailed experimental protocols, with a strong emphasis on quantitative data and process visualization.

Core this compound Precursors

The most significant advantage of this compound precursors is the presence of a 1:1 ratio of boron and nitrogen within a single molecule, which is ideal for forming stoichiometric boron nitride.

1. Ammonia (B1221849) Borane (B79455) (AB) Ammonia borane (H₃N·BH₃) is the most widely studied single-source precursor for BN nanomaterials. It is a solid at room temperature, stable in air, and has a high hydrogen content (19.6 wt%). Its B-N bond structure serves as a fundamental building block for BN lattices. Upon heating, AB undergoes dehydrogenation to form various intermediates before converting to boron nitride.

2. Oligomeric Aminoboranes Oligomeric derivatives of ammonia borane have also been successfully employed as precursors for BN synthesis, particularly for Chemical Vapor Deposition (CVD). These include:

-

Dimeric Diborazane (DAB): H₃B·NH₂BH₂·NH₃

-

Trimeric Triborazane (TAB): H₃B·(NH₂BH₂)₂·NH₃

These stable, pre-formed oligomers have shown effectiveness comparable to AB in growing few-layered hexagonal BN (h-BN) films.

3. Other Amine-Boranes Substituted amine-boranes, such as B-methylated amine-boranes and adducts like pyridine- or piperazine-borane, have also been investigated. These precursors can be used to synthesize boron carbide nitride (BCN) materials or to modify the properties of the resulting BN structures.

Conversion Pathways and Mechanisms

The transformation of this compound precursors into boron nitride nanomaterials is a multi-step process primarily driven by thermal energy. The key mechanism is dehydrogenation, where hydrogen is progressively eliminated to form more complex B-N structures.

The pyrolytic decomposition of ammonia borane involves several key stages identified by specific temperature ranges.[1][2][3]

-

Initial Dehydrogenation (~90-130°C): Ammonia borane begins to decompose, releasing hydrogen (H₂) and forming monomeric this compound (H₂N=BH₂). This highly reactive intermediate rapidly polymerizes into polythis compound, (H₂NBH₂)n.

-

Polymer Cross-linking & Borazine (B1220974) Formation (130-400°C): With increasing temperature, the polythis compound chains undergo further dehydrogenation and cross-linking. This stage also sees the formation and volatilization of cyclic species, most notably borazine ((HBNH)₃), which is a key gaseous intermediate in CVD processes.

-

Conversion to Polyiminoborane: The solid residue continues to lose hydrogen, forming polyiminoborane, a more cross-linked B-N network.

-

Crystallization into h-BN (>1100°C): At high temperatures, typically above 1100-1200°C, the amorphous B-N polymer network undergoes final dehydrogenation and structural arrangement to form crystalline hexagonal boron nitride (h-BN).[1][2][3]

Synthesis Methodologies

Chemical Vapor Deposition (CVD)

CVD is a widely used, scalable method for producing high-quality, large-area, and atomically thin h-BN films. In this process, the this compound precursor is heated to sublimation, and its vapor is carried by a carrier gas (e.g., Ar/H₂) into a high-temperature furnace (~1000°C) containing a catalytic metal substrate, typically copper (Cu) or nickel (Ni) foil. The precursor decomposes at high temperature, and the resulting B and N species adsorb onto the metal surface and react to form a continuous h-BN film.

High-Temperature Plasma and Laser Ablation

High-temperature methods, such as thermal plasma and laser ablation, are highly effective for synthesizing high-purity and highly crystalline BNNTs. In a typical thermal plasma process, ammonia borane is injected into a high-temperature plasma torch (reaching several thousand Kelvin). The intense heat instantaneously decomposes the precursor into B and N radicals. These radicals then self-assemble into BNNTs in a cooler region of the reactor. Using AB as a precursor in these methods significantly reduces the formation of amorphous boron impurities compared to using solid boron targets.

Experimental Protocols

Protocol 1: CVD Synthesis of Monolayer h-BN on Copper Foil

This protocol is a generalized procedure based on common laboratory practices for growing h-BN films.

-

Substrate Preparation:

-

Cut a copper foil (25 µm thick, 99.8% purity) to the desired size.

-

Clean the foil by sonicating in acetone, isopropyl alcohol, and deionized water for 10 minutes each.

-

Further clean the foil by electropolishing or treating with acetic acid to remove the native oxide layer.

-

Dry the foil under a stream of nitrogen gas.

-

-

CVD System Setup:

-

Place the cleaned Cu foil into the center of a quartz tube furnace.

-

Place a crucible containing ammonia borane (AB) powder in a separate low-temperature heating zone near the gas inlet of the furnace. A filtering system can be employed to prevent nanoparticles from reaching the substrate.

-

Evacuate the quartz tube to a base pressure of <10⁻³ Torr.

-

-

Growth Process:

-